molecular formula C7H2BrClF2O2 B13725076 3-Bromo-5-chloro-2,6-difluorobenzoic acid

3-Bromo-5-chloro-2,6-difluorobenzoic acid

Cat. No.: B13725076
M. Wt: 271.44 g/mol
InChI Key: CULBKRQBVDOEKV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzoic acid typically involves halogenation reactions. One common method is the bromination and chlorination of 2,6-difluorobenzoic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2,6-difluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

3-Bromo-5-chloro-2,6-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2,6-difluorobenzoic acid is unique due to the presence of multiple halogen atoms, which enhance its reactivity and make it a versatile building block in organic synthesis. Its unique combination of bromine, chlorine, and fluorine atoms allows for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C7H2BrClF2O2

Molecular Weight

271.44 g/mol

IUPAC Name

3-bromo-5-chloro-2,6-difluorobenzoic acid

InChI

InChI=1S/C7H2BrClF2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)

InChI Key

CULBKRQBVDOEKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)O)F)Cl

Origin of Product

United States

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